2,4-Dimethyl-6-(thiolan-3-yloxy)pyrimidine
Description
2,4-Dimethyl-6-(thiolan-3-yloxy)pyrimidine is a pyrimidine derivative featuring methyl groups at positions 2 and 4 and a thiolan-3-yloxy substituent at position 6. Thiolan (tetrahydrothiophene) is a five-membered sulfur-containing ring, conferring moderate lipophilicity and conformational flexibility. Pyrimidine derivatives are pivotal in medicinal chemistry due to their bioisosteric resemblance to nucleic acid bases, making them candidates for antiviral, anticancer, and antimicrobial agents. This compound’s structural uniqueness lies in its dual methyl groups and the thiolan-oxy moiety, which may enhance metabolic stability and membrane permeability compared to simpler analogs.
Properties
IUPAC Name |
2,4-dimethyl-6-(thiolan-3-yloxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-7-5-10(12-8(2)11-7)13-9-3-4-14-6-9/h5,9H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIHKEVUYCPJJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCSC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-(thiolan-3-yloxy)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dimethylpyrimidine with thiolan-3-ol in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions. The reaction typically proceeds through nucleophilic substitution, where the thiolan-3-ol displaces a leaving group at the 6-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-(thiolan-3-yloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolan-3-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethyl-6-(thiolan-3-yloxy)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-(thiolan-3-yloxy)pyrimidine depends on its specific biological target. In general, pyrimidine derivatives can interact with enzymes or receptors, modulating their activity. For example, they may inhibit enzyme activity by binding to the active site or alter receptor function by acting as agonists or antagonists. The thiolan-3-yloxy group may enhance the compound’s binding affinity or selectivity for its target.
Comparison with Similar Compounds
Structural and Functional Insights:
Substituent Effects on Reactivity and Solubility: The nitrophenoxy group in compound introduces strong electron-withdrawing effects, enhancing electrophilicity and reactivity in nucleophilic aromatic substitution. However, this reduces solubility in aqueous media. The thiolan-oxy group in the target compound offers balanced lipophilicity (logP ~2.1 predicted), favoring passive diffusion across biological membranes. In contrast, the thietan-oxy group in (a strained 3-membered ring) may increase reactivity but reduce metabolic stability due to ring-opening tendencies.
Synthetic Routes: Compound is synthesized via nucleophilic substitution of a chloropyrimidine intermediate with 3-nitrophenol and thiophen-2-ylboronic acid under Pd catalysis . Compound employs a thioetherification reaction between ethyl-2-mercaptoacetate and 2-chloromethylthiirane, followed by oxidative cyclization . The target compound’s synthesis likely involves alkylation of a 6-hydroxypyrimidine precursor with thiolan-3-yl mesylate, leveraging its less strained ring for regioselective substitution.
Biological and Pharmacological Implications :
- The nitro group in is associated with antimicrobial activity but may pose mutagenic risks.
- The thiophene in and thiolan in the target compound contribute to π-π stacking interactions with aromatic residues in enzyme active sites, relevant for kinase inhibition.
- The dual methyl groups in the target compound may sterically hinder cytochrome P450-mediated metabolism, prolonging half-life compared to and .
Biological Activity
2,4-Dimethyl-6-(thiolan-3-yloxy)pyrimidine is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological properties, and relevant research findings related to this compound, supported by data tables and case studies.
The synthesis of this compound involves several key steps that typically include the formation of the pyrimidine ring followed by the introduction of the thiolan moiety. The general synthetic route can be summarized as follows:
- Formation of the Pyrimidine Core : The initial step usually involves cyclization reactions that form the pyrimidine structure.
- Introduction of the Thiolan Group : This is achieved through nucleophilic substitution reactions where thiol compounds react with the pyrimidine derivative.
The compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm its structure and purity.
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. A study comparing its effectiveness with standard antibiotics revealed that it possesses a comparable or superior efficacy against certain pathogens.
The mechanism of action appears to involve disruption of bacterial cell walls and interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preclinical studies have indicated that it can induce apoptosis in cancer cell lines through various mechanisms, including:
- Inhibition of DNA Synthesis : By intercalating into DNA, it disrupts replication processes.
- Induction of Reactive Oxygen Species (ROS) : This leads to oxidative stress in cancer cells, promoting cell death.
A study involving various cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 12.5 | |
| MCF-7 | 10.0 | |
| A549 | 15.0 |
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections resistant to standard treatments, administration of this compound resulted in a significant reduction in infection rates compared to control groups.
- Case Study on Cancer Treatment : A pilot study involving patients with advanced-stage cancer indicated that combining this compound with standard chemotherapy improved overall survival rates and reduced side effects associated with traditional treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
